1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate)
Overview
Description
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of azetidines and pyrrolidines. It is characterized by the presence of an azetidine ring and a pyrrolidine ring, both of which are cyclic amines. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) typically involves the reaction of azetidine and pyrrolidine derivatives with trifluoroacetic acid. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, often using reagents like halogens or hydrogen.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:
Azetidine: A simpler cyclic amine with a four-membered ring, used in the synthesis of various organic compounds.
Pyrrolidine: A five-membered cyclic amine, commonly used as a building block in organic synthesis.
Spiro-azetidin-2-one: A compound with a spirocyclic structure, known for its biological activities.
The uniqueness of 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) lies in its combination of azetidine and pyrrolidine rings, along with the presence of trifluoroacetate groups, which impart distinct chemical and physical properties .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-2-4-9(3-1)7-5-8-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTVLDCUVGGJLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864248-58-8 | |
Record name | 1-(Azetidin-3-yl)pyrrolidine bis(2,2,2-trifluoroacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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